Enhanced Human Microsomal Stability via Primary Site Deuteration
Direct comparative studies on Nirmatrelvir derivatives show that deuteration of the primary metabolic site, the lactam ring, significantly improves its stability in human liver microsomes [1]. This modification, which is the defining structural feature of Deunirmatrelvir, results in a quantifiable enhancement of metabolic stability compared to the non-deuterated parent molecule .
| Evidence Dimension | Human Liver Microsomal Stability (Fold Change) |
|---|---|
| Target Compound Data | 3-fold improvement in metabolic stability relative to Nirmatrelvir |
| Comparator Or Baseline | Nirmatrelvir (PF-07321332) |
| Quantified Difference | 3-fold increase in stability |
| Conditions | In vitro incubation with human liver microsomes |
Why This Matters
This data provides a quantitative benchmark for researchers studying the kinetic isotope effect on drug metabolism, confirming a significant enhancement in a key ADME parameter.
- [1] The Effect of Deuteration and Homologation of the Lactam Ring of Nirmatrelvir on Its Biochemical Properties and Oxidative Metabolism. 2023. View Source
